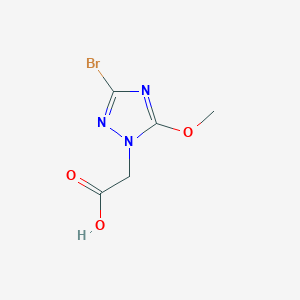

(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid

CAS No.: 1674390-09-0

Cat. No.: VC2603493

Molecular Formula: C5H6BrN3O3

Molecular Weight: 236.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1674390-09-0 |

|---|---|

| Molecular Formula | C5H6BrN3O3 |

| Molecular Weight | 236.02 g/mol |

| IUPAC Name | 2-(3-bromo-5-methoxy-1,2,4-triazol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C5H6BrN3O3/c1-12-5-7-4(6)8-9(5)2-3(10)11/h2H2,1H3,(H,10,11) |

| Standard InChI Key | SDFSPGQYQCXCMV-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NN1CC(=O)O)Br |

| Canonical SMILES | COC1=NC(=NN1CC(=O)O)Br |

Introduction

Chemical Properties and Structural Characteristics

(3-Bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound belonging to the 1,2,4-triazole family. It features a five-membered triazole ring with three nitrogen atoms, functionalized with specific substituents that contribute to its chemical behavior and potential applications. The compound is characterized by a bromo group at position 3, a methoxy group at position 5, and an acetic acid moiety attached to the nitrogen atom at position 1 of the triazole ring.

The detailed chemical information about this compound is summarized in Table 1 below:

| Property | Value |

|---|---|

| CAS Number | 1674390-09-0 |

| IUPAC Name | 2-(3-bromo-5-methoxy-1,2,4-triazol-1-yl)acetic acid |

| Molecular Formula | C5H6BrN3O3 |

| Molecular Weight | 236.02 g/mol |

| Standard InChI | InChI=1S/C5H6BrN3O3/c1-12-5-7-4(6)8-9(5)2-3(10)11/h2H2,1H3,(H,10,11) |

| Standard InChIKey | SDFSPGQYQCXCMV-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NN1CC(=O)O)Br |

| Canonical SMILES | COC1=NC(=NN1CC(=O)O)Br |

| PubChem Compound ID | 91691084 |

The compound's structure incorporates several functional groups that contribute to its chemical reactivity and potential biological activity. The triazole core provides a rigid scaffold with multiple nitrogen atoms that can participate in hydrogen bonding and metal coordination. The bromine substituent adds lipophilicity and can act as a leaving group in certain reactions, while the methoxy group contributes electron density to the aromatic system. The acetic acid moiety provides acidic properties and additional opportunities for chemical modification and biological interactions.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves multiple steps, beginning with the preparation of the appropriately substituted triazole core followed by functionalization with the acetic acid moiety. Based on synthetic methodologies for similar compounds, several approaches can be considered.

Analytical Characterization

Spectroscopic Methods

The structural characterization of (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid can be accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure of organic compounds.

For (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid, proton NMR (1H NMR) would be expected to show characteristic signals for the methoxy protons (typically around 3.8-4.0 ppm), the methylene protons of the acetic acid group (around 4.5-5.0 ppm), and the acidic proton of the carboxylic acid (variable, but often around 10-12 ppm). Carbon-13 NMR (13C NMR) would provide complementary information about the carbon skeleton, including the carbon atoms in the triazole ring and the carbonyl carbon of the acetic acid group.

Mass spectrometry would confirm the molecular weight of 236.02 g/mol and potentially provide information about fragmentation patterns characteristic of the compound's structure. Infrared spectroscopy would reveal functional group absorptions, particularly those associated with the carboxylic acid moiety (C=O stretch around 1700-1725 cm-1) and the C-O-C linkage of the methoxy group.

Research Status and Future Directions

Current Research Status

The inclusion of the compound in chemical supplier catalogs suggests its availability for research purposes, which is an important prerequisite for further studies. Current research may be exploring the compound's potential in various applications, building on the established utility of triazole compounds in pharmaceuticals and materials science.

Future Research Directions

Several promising directions for future research on (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid can be identified:

Detailed biological activity studies would be valuable to determine if the compound exhibits the antifungal, antibacterial, or anticancer properties observed in related triazole derivatives. Structure-activity relationship studies comparing (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid with related compounds could provide insights into the roles of specific functional groups in determining biological activity.

Investigation of the compound's coordination chemistry with various metals could lead to the development of novel complexes with catalytic or other functional properties. Additionally, incorporation of the compound into polymeric systems could lead to materials with unique properties for applications in drug delivery, sensing, or catalysis.

Optimization of synthetic routes for (3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid would facilitate its availability for research and potential applications. Development of more efficient or environmentally friendly synthesis methods could enhance the compound's utility in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume